

# PNT6555 Combination Therapy vs. Monotherapy in Solid Tumors: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **PNT6555** combination therapy versus monotherapy for the treatment of solid tumors, based on available preclinical data. **PNT6555** is a promising radiopharmaceutical that targets Fibroblast Activation Protein (FAP), a protein highly expressed in the tumor microenvironment of numerous cancers. By delivering a radioactive payload directly to the tumor stroma, **PNT6555** offers a targeted approach to cancer therapy. This guide summarizes key experimental findings, details the methodologies used in these studies, and visualizes the underlying biological pathways and experimental workflows.

## Data Presentation: Efficacy and Survival in Preclinical Models

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of **PNT6555** as a monotherapy and in combination with an immune checkpoint inhibitor.

Table 1: **PNT6555** Monotherapy Efficacy in HEK-mFAP Xenograft Model



Treatment Group	Dose	Median Survival (days)	Survival Rate at Study Endpoint
Vehicle Control	-	35	0%
161Tb-PNT6555	15 MBq	95.5	Not Reported
161Tb-PNT6555	30 MBq	>100 (long-term survival)	100%
161Tb-PNT6555	60 MBq	>100 (long-term survival)	100%
225Ac-PNT6555	Optimal Dose	Not Reported	80%

Data sourced from a preclinical study in a HEK-mFAP tumor model. The study endpoint was approximately 100 days.[1]

Table 2: Comparison of 177Lu-**PNT6555** Monotherapy vs. Combination Therapy with Anti-PD-1 in a CT26-mFAP Syngeneic Model

Treatment Group	Outcome	
177Lu-PNT6555 Monotherapy	Significant survival benefit compared to control.	
Anti-PD-1 Monotherapy	-	
177Lu-PNT6555 + Anti-PD-1 Combination	Significant survival benefit compared to either monotherapy (p < 0.01 vs. 177Lu-PNT6555; p < 0.001 vs. anti-PD-1).	

This study was conducted in an immune-competent mouse model resistant to anti-PD-1 therapy, highlighting the synergistic effect of the combination.[1]

## **Mechanism of Action and Signaling Pathway**

**PNT6555** targets FAP, a serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment. These FAP-positive CAFs play a crucial role in promoting tumor growth and creating an immunosuppressive environment. By delivering



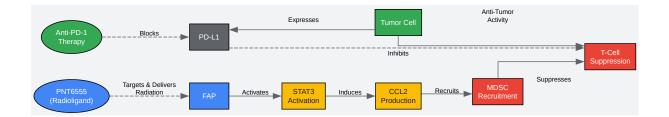


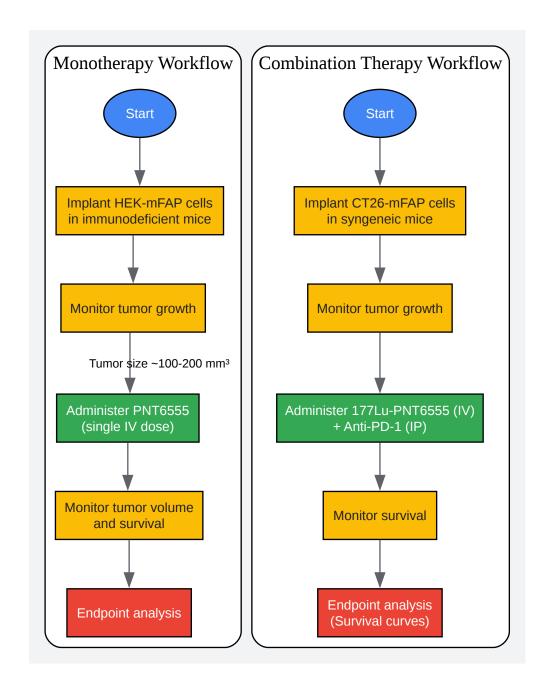


localized radiation, **PNT6555** disrupts the tumor stroma, leading to direct tumor cell killing and modulation of the immune system.

FAP expression on CAFs has been shown to activate STAT3 signaling, leading to the production of CCL2. This chemokine, in turn, recruits myeloid-derived suppressor cells (MDSCs) into the tumor, which inhibit the anti-tumor activity of T-cells. By ablating FAP-expressing CAFs, **PNT6555** can disrupt this immunosuppressive axis. Furthermore, radiation from **PNT6555** can induce immunogenic cell death, releasing tumor antigens and further stimulating an anti-tumor immune response, which can be potentiated by immune checkpoint inhibitors like anti-PD-1.







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### References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
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